N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide
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Overview
Description
N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both thiazole and aniline moieties in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Introduction of the 2-fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide and the thiazole intermediate.
Formation of the Amide Bond: The final step involves the coupling of the thiazole derivative with 2-methoxyaniline and chloroacetyl chloride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring may interact with biological macromolecules, leading to inhibition or activation of specific pathways. The presence of the 2-fluorobenzyl group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide
- N-(5-(2-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide
- N-(5-(2-methylbenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide
Uniqueness
N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide is unique due to the presence of the 2-fluorobenzyl group, which may confer distinct biological properties compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-25-17-9-5-4-8-16(17)21-12-18(24)23-19-22-11-14(26-19)10-13-6-2-3-7-15(13)20/h2-9,11,21H,10,12H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPRMONGLXTRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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